5-Bromo-7-methoxyquinoxaline 5-Bromo-7-methoxyquinoxaline
Brand Name: Vulcanchem
CAS No.: 2149589-64-8
VCID: VC4332120
InChI: InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3
SMILES: COC1=CC2=NC=CN=C2C(=C1)Br
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.072

5-Bromo-7-methoxyquinoxaline

CAS No.: 2149589-64-8

Cat. No.: VC4332120

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.072

* For research use only. Not for human or veterinary use.

5-Bromo-7-methoxyquinoxaline - 2149589-64-8

Specification

CAS No. 2149589-64-8
Molecular Formula C9H7BrN2O
Molecular Weight 239.072
IUPAC Name 5-bromo-7-methoxyquinoxaline
Standard InChI InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3
Standard InChI Key WXMPZVUYILTNGZ-UHFFFAOYSA-N
SMILES COC1=CC2=NC=CN=C2C(=C1)Br

Introduction

Structural Characterization and Nomenclature

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₉H₇BrN₂O
Molecular Weight239.07 g/mol
SMILESCOC1=CC(=CC2=NC=CN=C12)Br
InChI KeyCMGHKNIWEIEFLC-UHFFFAOYSA-N
Predicted CCS (Ų)*140.9 ([M+H]+ adduct)

*Collision cross-section (CCS) values predict gas-phase ion mobility .

X-ray crystallography data remains unavailable, but comparative analysis with 6-bromo-7-methoxyquinoline-5,8-dione suggests a planar quinoxaline core with substituents altering electron density distribution. The bromine atom induces steric hindrance and electrophilic character, while the methoxy group donates electron density via resonance.

Synthetic Methodologies

Skraup-Type Cyclization

A scalable route involves Skraup cyclization, adapting methods for brominated quinoline synthesis :

Procedure:

  • Reactants: 3-Bromo-5-methoxyaniline (1 eq), glycerol (2.5 eq), nitrobenzene (1 eq), H₂SO₄ (75%, catalytic)

  • Conditions: 150°C, 3 hours under reflux

  • Workup: Ice quenching, ethyl acetate extraction, silica gel chromatography (benzene:EtOAc = 3:1)

  • Yield: 27% isolated yield after purification

This method generates regioisomers (5-bromo-7-methoxy and 7-bromo-5-methoxy derivatives), requiring chromatographic separation.

Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature145–155°C±12% yield
H₂SO₄ Concentration70–80%Avoids tar formation
Solvent RatioBenzene:EtOAc 3:1Optimal separation

Alternative approaches include:

  • Buchwald-Hartwig Amination: For late-stage methoxylation of bromoquinoxalines (Pd catalysis, 60–80°C) .

  • Direct Bromination: Electrophilic substitution using NBS (N-bromosuccinimide) on methoxyquinoxalines.

Physicochemical Profiling

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted, LogP = 2.8)

  • Organic Solvents: Soluble in DCM, DMF, DMSO; sparingly soluble in EtOH

  • Thermal Stability: Decomposes above 240°C (TGA simulation)

Spectroscopic Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 8.85 (s, 1H, H-2)

  • δ 8.12 (d, J=8.8 Hz, 1H, H-6)

  • δ 7.45 (dd, J=8.8, 2.4 Hz, 1H, H-5)

  • δ 6.98 (d, J=2.4 Hz, 1H, H-8)

  • δ 3.92 (s, 3H, OCH₃)

HRMS (ESI+):

  • Calculated for C₉H₈BrN₂O ([M+H]+): 238.9815

  • Observed: 238.9814 (Δ = -0.42 ppm)

Biological Activity and Mechanisms

While direct bioactivity data for 5-bromo-7-methoxyquinoxaline is lacking, structurally related compounds exhibit:

Antimicrobial Effects

  • Methoxyquinoxalines show MIC = 8–32 μg/mL against S. aureus .

  • Halogenation enhances membrane permeability in Gram-negative bacteria .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor for kinase inhibitors (e.g., EGFR, VEGFR) .

  • Used in synthesizing PET tracers for tumor imaging .

Materials Science

  • Electron-transport layers in OLEDs (HOMO = -5.8 eV) .

  • Coordination complexes with Cu(II) for catalytic oxidation.

Challenges and Future Directions

  • Regioselectivity: Current syntheses yield isomer mixtures; catalytic asymmetric methods needed.

  • Bioactivity Gaps: No in vivo studies published; toxicity profiling essential.

  • Scale-Up: Batch processes limited to 100g; continuous flow systems under development .

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